molecular formula C17H27NO5 B4927607 N,N-diethyl-2-(4-propan-2-ylphenoxy)ethanamine;oxalic acid

N,N-diethyl-2-(4-propan-2-ylphenoxy)ethanamine;oxalic acid

Cat. No.: B4927607
M. Wt: 325.4 g/mol
InChI Key: JJXHFTNPICELAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-(4-propan-2-ylphenoxy)ethanamine;oxalic acid is a chemical compound that combines an amine and an oxalic acid moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s structure includes a diethylamino group attached to an ethanamine backbone, with a propan-2-ylphenoxy substituent, and it is often studied for its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(4-propan-2-ylphenoxy)ethanamine typically involves the reaction of diethylamine with 2-(4-propan-2-ylphenoxy)ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N,N-diethyl-2-(4-propan-2-ylphenoxy)ethanamine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and efficiency, with considerations for cost-effectiveness and environmental impact. Industrial production may also involve the use of automated systems and advanced purification techniques to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(4-propan-2-ylphenoxy)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of N,N-diethyl-2-(4-propan-2-ylphenoxy)ethanamine include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of N,N-diethyl-2-(4-propan-2-ylphenoxy)ethanamine depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

N,N-diethyl-2-(4-propan-2-ylphenoxy)ethanamine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products, where its unique chemical properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-propan-2-ylphenoxy)ethanamine involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as metabolism, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine: This compound shares a similar diethylamino group and ethanamine backbone but differs in its substituent, which includes an oxadiazole ring.

    N,N-dimethyl-2-propanamine: This compound has a similar amine structure but with different alkyl substituents.

Uniqueness

N,N-diethyl-2-(4-propan-2-ylphenoxy)ethanamine is unique due to its specific substituent, the propan-2-ylphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N,N-diethyl-2-(4-propan-2-ylphenoxy)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO.C2H2O4/c1-5-16(6-2)11-12-17-15-9-7-14(8-10-15)13(3)4;3-1(4)2(5)6/h7-10,13H,5-6,11-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXHFTNPICELAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.